3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
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Overview
Description
3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an allyl group, an isopropoxy group, and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde.
Alkylation: The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to form 4-isopropoxy-3-methoxybenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Allyl-4-isopropoxy-5-methoxybenzoic acid.
Reduction: 3-Allyl-4-isopropoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-4-methoxybenzaldehyde: Lacks the isopropoxy group, making it less hydrophobic.
4-Isopropoxy-3-methoxybenzaldehyde: Lacks the allyl group, affecting its reactivity.
3-Allyl-4-isopropoxybenzaldehyde: Lacks the methoxy group, altering its electronic properties.
Uniqueness
3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl, isopropoxy, and methoxy groups allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
3-methoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-6-12-7-11(9-15)8-13(16-4)14(12)17-10(2)3/h5,7-10H,1,6H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBLYZZOQPYPBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1OC)C=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424640 |
Source
|
Record name | 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-95-1 |
Source
|
Record name | 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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